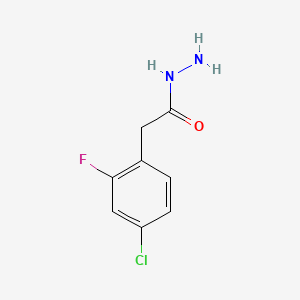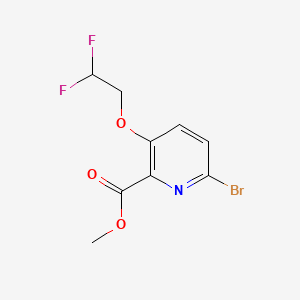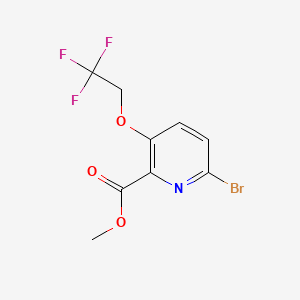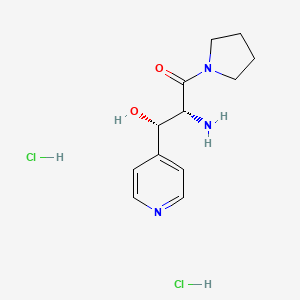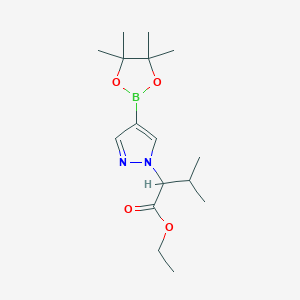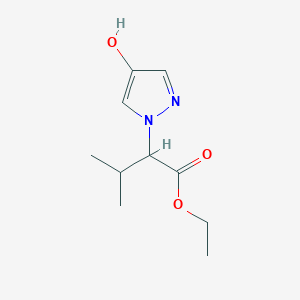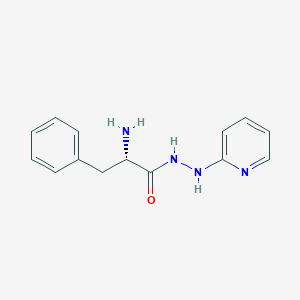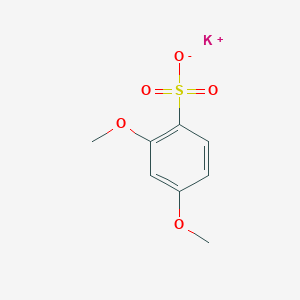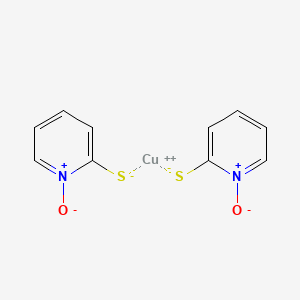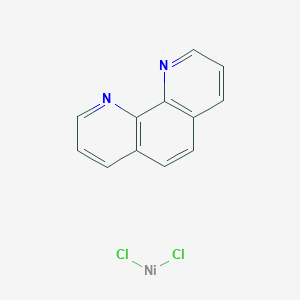
Ni(phen)cl2
Vue d'ensemble
Description
Ni(phen)cl2 is a useful research compound. Its molecular formula is C12H8Cl2N2Ni and its molecular weight is 309.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ni(phen)cl2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ni(phen)cl2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioanode for Glucose/Oxygen Biofuel Cell
The Ni(phen)cl2 complex, covalently attached to carboxyl functionalized multi-walls carbon nanotube modified glassy carbon electrode, acts as an effective redox mediator for electrocatalytic oxidation of NADH. This setup is used as a bioanode in biofuel cell design, displaying efficient glucose oxidation and showing promise for application in biofuel cells (Korani, Salimi, & Hadadzadeh, 2015).
Structural Analysis and Properties of Binuclear Nickel(II) Complex
A binuclear nickel(II) complex involving Ni(phen)cl2 showcases a structure with two nickel(II) ions in distinct environments, one in a square planar and another in a distorted octahedral environment. This study contributes to understanding the coordination chemistry and structural properties of nickel complexes (Wei et al., 1995).
Electrocatalytic Reactions and Polymerization
Ni(phen)cl2 complexes are studied for their electrochemical behavior and catalytic reactions. These complexes undergo reversible electron transfers and participate in organometallic compound formation through reactions with alkyl or phenyl bromides, showcasing potential applications in electrocatalysis and polymerization (Smith & Kuo, 1985).
Supramolecular Motifs and Halogen Bond Networks
Ni(phen)cl2 forms cocrystalline materials with iodoperfluorobenzenes, resulting in halogen-bonded networks that encapsulate Ni(phen)cl2 ions. This research offers insights into the design of supramolecular architectures and halogen bond networks in crystal engineering (Pfrunder et al., 2016).
Three-Dimensional Network Formation
The crystal structure of bis[chlorobis(1,10-phenanthroline-N,N')(thiourea-S)nickel(II)] chloride nitrate diethanol solvate demonstrates a three-dimensional network created by hydrogen bonds. This study contributes to the understanding of molecular packing and intermolecular interactions in crystal structures (Suescun et al., 2000).
Solid-State Chemistry and Crystal Structures
Research into the solid-state chemistry of Ni(phen)cl2 complexes reveals ligand migration between coordination spheres of metal ions and formation of neutral complexes. X-ray diffraction methods provide insights into the Ni–N bond distances and crystal structures of these complexes, contributing to our understanding of solid-state reactions and crystallography (Ferbinteanu et al., 1998).
Propriétés
IUPAC Name |
dichloronickel;1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTGLTCLJRSHSB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



